molecular formula C14H17N3O3S2 B215451 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B215451
M. Wt: 339.4 g/mol
InChI Key: COMNIPIKXAXTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BITA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BITA is a white crystalline powder with a molecular weight of 365.49 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low cost and easy availability. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use as an anticancer agent, with further studies needed to determine its efficacy in treating different types of cancer. Another area of interest is its potential use in crop protection, with studies needed to determine its effectiveness against different pests and diseases. Additionally, 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide could be further studied for its potential use as a precursor for the synthesis of new materials with unique properties.

Synthesis Methods

2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of benzylsulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to obtain the final product, 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In agricultural chemistry, 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, 2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of new materials with unique properties.

properties

Product Name

2-(benzylsulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-10(2)13-16-17-14(21-13)15-12(18)9-22(19,20)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)

InChI Key

COMNIPIKXAXTGB-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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